molecular formula C17H12F3N3OS2 B4020949 2-phenyl-2-(phenylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenyl-2-(phenylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B4020949
M. Wt: 395.4 g/mol
InChI Key: UBIJYYMMPCSAGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions, amide formation, and substitutions. A related study describes the synthesis of N-substituted acetamide derivatives through reactions involving thiadiazole compounds, showcasing the typical methods used to generate such molecules. These processes might involve the use of reagents like ethyl cyanoacetate and elemental sulfur under specific conditions to obtain the desired thiadiazole structure (Sakthivel et al., 2007).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the arrangement of rings and substituents, which can significantly affect their properties. Studies utilizing X-ray crystallography provide insight into the angles between aromatic planes, intermolecular interactions, and overall 3D structure. For instance, compounds with thiadiazole rings show V-shaped molecular configurations and various intermolecular hydrogen bonding, contributing to their stability and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives participate in numerous chemical reactions, leading to the synthesis of complex molecules with potential pharmacological activities. The reactivity often involves nucleophilic substitution, cyclization, and interactions with different reagents to introduce various functional groups. These reactions can yield compounds with significant antimicrobial and anticancer activities, as seen in various studies (Liao et al., 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure, particularly the presence and positioning of functional groups and the overall molecular geometry. Crystallographic studies provide detailed insights into these aspects, highlighting how intermolecular interactions shape the crystalline arrays and physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the applications of thiadiazole derivatives in chemical synthesis and pharmaceutical research. The presence of functional groups like acetamide influences the compound's behavior in chemical reactions, such as its role as a nucleophile or electrophile in synthetic pathways. Studies on the pKa values and reactivity patterns help in understanding these properties and designing molecules with desired chemical behaviors (Duran & Canbaz, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity. It could also be interesting to study the influence of the trifluoromethyl group on the compound’s properties .

properties

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS2/c18-17(19,20)15-22-23-16(26-15)21-14(24)13(11-7-3-1-4-8-11)25-12-9-5-2-6-10-12/h1-10,13H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIJYYMMPCSAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NN=C(S2)C(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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